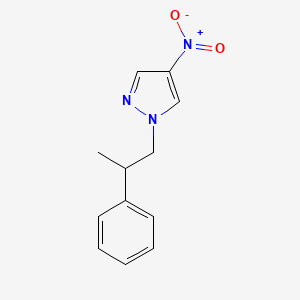

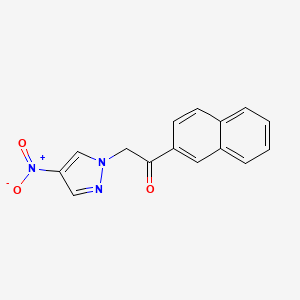

4-Nitro-1-(2-phenylpropyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (4-NPP) is a small molecule that is used in a variety of scientific and laboratory experiments. It is a heterocyclic compound that is composed of nitrogen, oxygen, and carbon atoms. 4-NPP is a relatively stable molecule that can be synthesized in a variety of ways. Its structure makes it useful in a variety of applications, ranging from medicinal to industrial.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The chemistry of pyrazole derivatives, such as 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole, has been extensively explored for the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting the versatility of pyrazole derivatives as building blocks in heterocyclic synthesis. The unique reactivity of these compounds offers mild reaction conditions for generating a wide range of heterocycles, which can have applications in dyes synthesis and other fields (Gomaa & Ali, 2020).

Therapeutic Applications

Pyrazoline derivatives, including structures related to this compound, have demonstrated a broad spectrum of pharmacological effects. These effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives are supported by their diverse biological properties, which have stimulated research activity in this domain (Shaaban, Mayhoub, & Farag, 2012).

Biodegradation

Fipronil, a phenyl-pyrazole insecticide, undergoes biodegradation through various pathways, including microbial degradation. This process involves several bacterial and fungal species capable of degrading fipronil, indicating the environmental relevance of studying the biodegradation mechanisms of related pyrazole compounds. Understanding these pathways is crucial for developing environmentally friendly methods to mitigate the impact of such compounds (Zhou et al., 2021).

Antimicrobial Perspective

The synthesis and evaluation of pyrazole derivatives have shown significant antimicrobial activities, which can be attributed to various synthetic methods yielding pyrazole appended heterocyclic skeletons. These compounds exhibit potential as robust medicinal agents against emerging microbial infections, underlining the importance of pyrazole nuclei in antimicrobial drug development (Kumar, Bansal, & Goyal, 2020).

Eigenschaften

IUPAC Name |

4-nitro-1-(2-phenylpropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-10(11-5-3-2-4-6-11)8-14-9-12(7-13-14)15(16)17/h2-7,9-10H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPNKQKENDAHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)[N+](=O)[O-])C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)

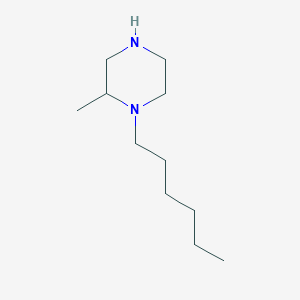

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)